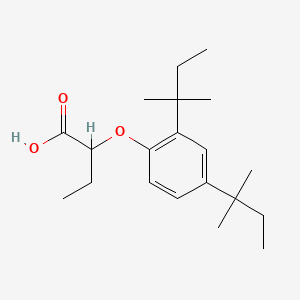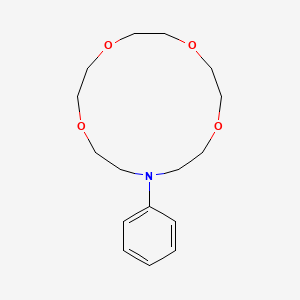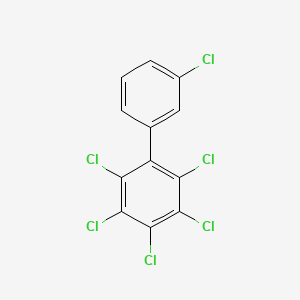
2-(Phenylthio)acetamide
Overview
Description
2-(Phenylthio)acetamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a phenylthio group attached to an acetamide moiety
Mechanism of Action
Target of Action
The primary target of 2-(Phenylthio)acetamide is the enzyme caspase-1 . Caspase-1 is a protein that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .
Mode of Action
This compound interacts with caspase-1 by inhibiting its activation . This interaction occurs at the active site of the enzyme, effectively blocking its function . The inhibition of caspase-1 by this compound results in a decrease in the production of Thymic Stromal Lymphopoietin (TSLP), an interleukin involved in allergic inflammation .
Biochemical Pathways
The inhibition of caspase-1 by this compound affects the biochemical pathway involving TSLP. TSLP is a cytokine that plays a key role in the pathophysiology of allergic diseases . By inhibiting caspase-1, this compound reduces the expression and production of TSLP, thereby affecting the downstream inflammatory pathways .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression and production of TSLP . This leads to a decrease in allergic inflammation, as evidenced by the reduction in symptoms in an animal model of allergic rhinitis .
Biochemical Analysis
Biochemical Properties
2-(Phenylthio)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as caspase-1, a protease involved in the inflammatory response . The interaction between this compound and caspase-1 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the inflammatory response, making this compound a potential candidate for therapeutic applications in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in an allergic rhinitis animal model, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This reduction in cytokine levels indicates that this compound can modulate the immune response and potentially alleviate symptoms of inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active site of caspase-1, inhibiting its enzymatic activity . This inhibition prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. In an allergic rhinitis model, varying doses of this compound were administered to assess its efficacy and safety . The results indicated that the compound exhibited dose-dependent anti-inflammatory effects, with higher doses providing greater symptom relief. At excessively high doses, some adverse effects such as mild gastrointestinal disturbances were observed, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are readily excreted from the body . These metabolic pathways ensure the efficient clearance of this compound, minimizing the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylthio)acetamide can be synthesized through several methods. One common approach involves the reaction of thiophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted amides and phenyl derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylthio)ethylamine
- 2-(Phenylthio)ethanol
- 2-(Phenylthio)acetic acid
Comparison
2-(Phenylthio)acetamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amide group allows for hydrogen bonding interactions, which can influence its solubility and reactivity. Additionally, its ability to inhibit caspase-1 sets it apart from other phenylthio derivatives, highlighting its potential therapeutic applications .
Properties
IUPAC Name |
2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRJQEVSKVOLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326193 | |
| Record name | 2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-20-4 | |
| Record name | 22446-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-(phenylthio)acetamide derivatives?
A1: this compound derivatives serve as versatile precursors in organic synthesis. For instance, they are employed in the synthesis of various heterocyclic compounds like benzothiopyrans. [] Specifically, 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, when reacted with styrene in the presence of stannic chloride, yields 3,4-dihydro-N,N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-carboxamide. [] This reaction highlights the potential of these compounds in constructing complex molecular scaffolds relevant to medicinal chemistry and materials science.
Q2: Can you elaborate on the reaction mechanism involving this compound derivatives in the formation of benzothiopyrans?
A2: The formation of benzothiopyrans from this compound derivatives, like 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, proceeds through a cationic polar cycloaddition mechanism. [] Initially, the reaction likely involves the formation of a phenylthionium ion intermediate upon activation by a Lewis acid like stannic chloride. This electrophilic intermediate then undergoes cycloaddition with an olefin, such as styrene, followed by ring closure and aromatization to yield the benzothiopyran product. []
Q3: Beyond benzothiopyrans, are there other examples of this compound derivatives being used to construct heterocycles with potential biological activity?
A3: Yes, research has explored the synthesis and antimicrobial activity of phenylthioacetic acid derivatives incorporating a 2-amino-5-alkyl(arylalkyl)-1,3,4-thiadiazole moiety. [] While the specific role of the phenylthioacetamide portion in the final molecules' activity isn't detailed, this example demonstrates the use of this structural motif in medicinal chemistry efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)


![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)





![4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B1348238.png)



